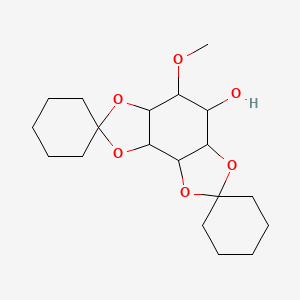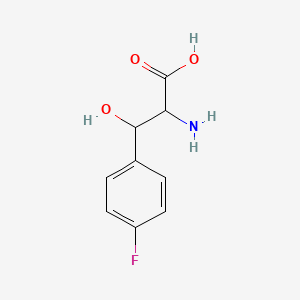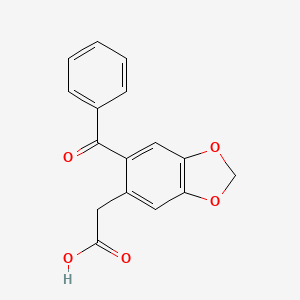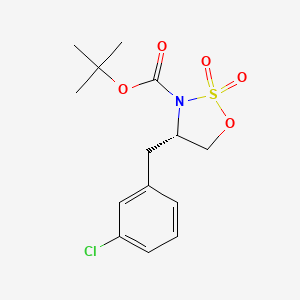
(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Boc-4-(3-clorobencil)-1,2,3-oxatiazolidina 2,2-dióxido es un compuesto sintético que pertenece a la clase de las oxatiazolidinas. Este compuesto se caracteriza por la presencia de un anillo 1,2,3-oxatiazolidina, que es una estructura heterocíclica de cinco miembros que contiene átomos de azufre, nitrógeno y oxígeno. El compuesto también presenta un grupo protector tert-butoxicarbonilo (Boc) y un sustituyente 3-clorobencilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-3-Boc-4-(3-clorobencil)-1,2,3-oxatiazolidina 2,2-dióxido generalmente involucra los siguientes pasos:
Formación del Anillo Oxatiazolidina: El anillo oxatiazolidina se puede sintetizar a través de la reacción de una amina adecuada con un isocianato de clorosulfonilo. Esta reacción forma la estructura principal del 1,2,3-oxatiazolidina.
Introducción del Grupo Protector Boc: El grupo protector Boc se introduce haciendo reaccionar la amina con dicarbonato de di-tert-butilo (Boc2O) en presencia de una base como la trietilamina.
Unión del Grupo 3-Clorobencilo: El grupo 3-clorobencilo se introduce a través de una reacción de sustitución nucleofílica, donde el intermedio oxatiazolidina reacciona con cloruro de 3-clorobencilo en presencia de una base.
Métodos de Producción Industrial
La producción industrial de (S)-3-Boc-4-(3-clorobencil)-1,2,3-oxatiazolidina 2,2-dióxido sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-3-Boc-4-(3-clorobencil)-1,2,3-oxatiazolidina 2,2-dióxido experimenta diversas reacciones químicas, entre ellas:
Oxidación: El átomo de azufre en el anillo oxatiazolidina se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede sufrir reacciones de reducción para eliminar el grupo protector Boc o reducir el anillo oxatiazolidina.
Sustitución: El grupo 3-clorobencilo se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en reacciones de sustitución.
Productos Principales Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas desprotegidas y derivados oxatiazolidínicos reducidos.
Sustitución: Varios derivados oxatiazolidínicos sustituidos.
Aplicaciones Científicas De Investigación
(S)-3-Boc-4-(3-clorobencil)-1,2,3-oxatiazolidina 2,2-dióxido tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas y como bloque de construcción en la síntesis orgánica.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-3-Boc-4-(3-clorobencil)-1,2,3-oxatiazolidina 2,2-dióxido involucra su interacción con objetivos moleculares específicos. El compuesto puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 1,2,4-oxadiazol: Estos compuestos también contienen un anillo de cinco miembros con átomos de nitrógeno y oxígeno y exhiben actividades biológicas similares.
Derivados de 1,2,3-triazol: Estos compuestos tienen una estructura de anillo similar y son conocidos por su amplia gama de actividades farmacéuticas.
Singularidad
(S)-3-Boc-4-(3-clorobencil)-1,2,3-oxatiazolidina 2,2-dióxido es único debido a la presencia del anillo oxatiazolidina, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H18ClNO5S |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-[(3-chlorophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18ClNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
CNYWLQMPLWELSQ-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




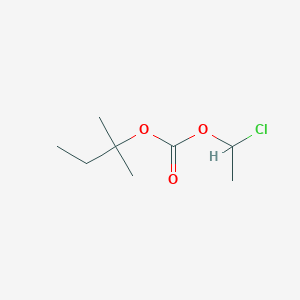
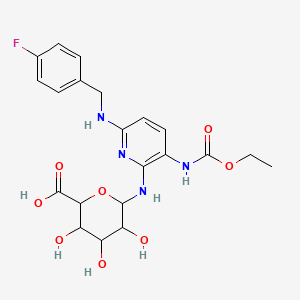
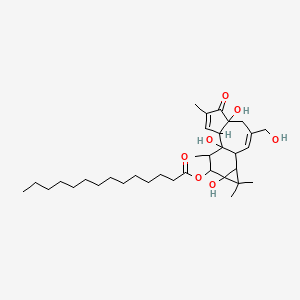


![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)

